1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCTOOXSUPLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24395-14-0 | |
| Record name | 1-(4-methylbenzenesulfonyl)-2-phenylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Duality of Reactivity and Stability in Sulfonyl-Activated Aziridines
An In-Depth Technical Guide to the Stability of Sulfonyl-Activated Aziridines Under Basic Conditions
Sulfonyl-activated aziridines are a cornerstone of modern organic synthesis, prized for their utility as versatile three-membered electrophiles. The electron-withdrawing nature of the sulfonyl group, coupled with the inherent ring strain of the aziridine core (approximately 27 kcal/mol), renders them highly susceptible to nucleophilic attack.[1] This predictable reactivity is the foundation of their synthetic power, enabling the stereospecific construction of complex amines, amino alcohols, and other nitrogen-containing molecules that are pivotal in drug development and materials science.[2][3]
However, the very features that make these molecules powerful building blocks also predispose them to a variety of reactions under basic conditions, which can be either productive transformations or undesirable decomposition pathways. For the researcher, scientist, or drug development professional, a deep understanding of the stability of sulfonyl-activated aziridines is not merely academic; it is a practical necessity for designing robust synthetic routes, ensuring reaction specificity, and guaranteeing the integrity of intermediates and final products.
This guide moves beyond a simple catalog of reactions. It provides a mechanistic framework for understanding the behavior of sulfonyl-activated aziridines in the presence of bases. We will explore the causal relationships between the choice of base, the nature of the sulfonyl activating group, and the resulting chemical outcome—be it the desired nucleophilic addition, a controlled polymerization, or an unintended elimination or decomposition. By grounding this discussion in field-proven insights and authoritative references, this document serves as a comprehensive resource for navigating the nuanced stability of these critical synthetic intermediates.
Section 1: Mechanistic Pathways of Interaction with Bases
The interaction of a sulfonyl-activated aziridine with a base is not a single event but a competition between several possible pathways. The outcome is dictated by the properties of the base (nucleophilicity, strength/pKa, and steric bulk), the substitution pattern of the aziridine ring, and the reaction conditions (solvent, temperature).
Nucleophilic Ring-Opening (SN2 Pathway)
This is the most common and synthetically desirable pathway. A nucleophilic base directly attacks one of the aziridine ring carbons, leading to a clean SN2-type ring-opening. This reaction is highly stereospecific, proceeding with inversion of configuration at the center of attack.
The regioselectivity of the attack is governed by both steric and electronic factors. Generally, in the absence of overriding electronic effects (like a benzylic position), the nucleophile will attack the less sterically hindered carbon atom.[4] The sulfonyl group activates both carbons for attack, but the precise regioselectivity can be substrate-dependent.[4]
Caption: General workflow for SN2 nucleophilic ring-opening.
Base-Induced Elimination (E2 Pathway)
When a strong, non-nucleophilic base is employed, deprotonation of a proton on a carbon adjacent to the aziridine ring can occur. This can lead to an E2-type elimination, resulting in the formation of an allylic amine. This pathway is particularly relevant for aziridines that lack α-protons but possess β-protons, as it circumvents competing α-deprotonation.[5]
Computational studies have shown that while N-sulfonylated aziridines are predicted to react faster than epoxides in β-elimination reactions, this pathway is often in competition with other base-induced processes.[5] The use of superbases like lithium diisopropylamide (LDA) or LICKOR (n-BuLi/t-BuOK) has been shown to effect this transformation, though yields can be moderate due to competing side reactions.[5]
Caption: Mechanism of base-induced β-elimination to form an allylic amine.
Base-Initiated Anionic Ring-Opening Polymerization (AROP)
A significant instability pathway for sulfonyl-activated aziridines in the presence of very strong organic superbases (e.g., phosphazenes like t-Bu-P4) is anionic ring-opening polymerization (AROP).[6][7] This is not a chaotic decomposition but a controlled, living polymerization process. The base deprotonates an initiator (often a primary or secondary sulfonamide), creating a potent nucleophile that initiates polymerization. The propagating species is a sulfonamide anion which sequentially opens monomer units.[6][8]
The catalytic activity of the base in AROP is directly proportional to its basicity.[7] This pathway highlights that under certain conditions, especially in the absence of other nucleophiles and with a potent, non-nucleophilic base, the aziridine can act as a monomer, leading to rapid consumption of the starting material to form a polymer.[6][9]
Competing Side Reactions
Beyond these primary pathways, other side reactions can compromise the stability and desired reactivity:
-
α-Deprotonation: In the presence of strong bases like LDA, deprotonation of a proton on the aziridine ring itself (an α-proton) can occur. This can lead to the formation of unstable azirines or rearrange to vinylic amines, representing a decomposition pathway.[5]
-
Sulfonyl Group Deprotonation: For commonly used tosyl (p-toluenesulfonyl) groups, a kinetically favorable side reaction with strong bases is the deprotonation of the acidic methyl protons on the tosyl group. This can prevent the intended reaction with the aziridine ring.[5]
-
Activating Group Instability: The choice of the activating group itself is critical. For example, N-phthalimido-aziridines have been observed to decompose in basic environments, suggesting the phthalimide group is not stable under these conditions.[10]
Section 2: Factors Influencing Stability
A systematic evaluation of the key variables is essential for predicting and controlling the fate of a sulfonyl-activated aziridine in a basic medium.
The Nature of the Sulfonyl Group
The electron-withdrawing strength of the sulfonyl group directly correlates with the electrophilicity of the aziridine ring carbons. This has a profound impact on reactivity.
| Sulfonyl Group | Common Abbreviation | Relative Reactivity/Instability | Key Characteristics & Citations |
| p-Toluenesulfonyl | Ts, Tosyl | Moderate | The most common activating group. Provides good activation and is relatively stable. Can be deprotonated at the methyl group by very strong bases.[5] |
| p-Nitrobenzenesulfonyl | Ns, Nosyl | High | Significantly more activating than tosyl due to the electron-withdrawing nitro group. Nosyl aziridines undergo nucleophilic ring-opening 50-60 times faster than the corresponding tosyl derivatives.[4] This high reactivity can be beneficial but also implies lower stability in the presence of bases/nucleophiles. Amenable to mild deprotection conditions.[11] |
| Methanesulfonyl | Ms, Mesyl | Moderate | Similar in reactivity to tosyl. Lacks the potential for side-chain deprotonation seen with the tosyl group. |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Moderate | Provides sufficient activation for ring-opening while being easily cleaved under mild, fluoride-mediated conditions (e.g., TBAF). Compatible with a wide range of nucleophiles, including organometallics.[4] |
| Pyrimidine-2-sulfonyl | Pymisyl | High | A newer activating group designed for facile introduction and mild removal via thiolate treatment. Activates the aziridine for regioselective ring-opening. |
The Nature of the Base
The choice of base is arguably the most critical factor in determining the reaction pathway. A careful balance of basicity (pKa), nucleophilicity, and steric hindrance is required.
| Base Type | Examples | Primary Outcome | Rationale & Causality |
| Weak, Nucleophilic | Amines, Azides, Halides | Nucleophilic Ring-Opening | These bases are sufficiently nucleophilic to attack the aziridine carbon but generally not strong enough to induce elimination or polymerization. |
| Strong, Nucleophilic | Alkoxides (e.g., NaOEt) | Nucleophilic Ring-Opening | Strong nucleophilicity favors the SN2 pathway. The choice of alkoxide can also introduce a new functional group. |
| Strong, Non-nucleophilic (Hindered) | LDA, LHMDS, KHMDS | Elimination / Decomposition | Steric bulk prevents nucleophilic attack at the carbon centers. High basicity promotes deprotonation at either the α- or β-carbon, leading to elimination or rearrangement.[5] |
| Organic Superbases (Non-nucleophilic) | t-Bu-P4, DBU | Anionic Polymerization | Extremely high basicity initiates AROP by generating a sulfonamide anion from an initiator. Their low nucleophilicity prevents direct attack on the aziridine.[6][7] |
| Inorganic Bases | KOH, K₂CO₃ | Synthesis / Potential Polymerization | Commonly used in the synthesis of N-tosyl aziridines via cyclization of amino alcohols.[2] The aziridine product is often stable enough to be isolated, but improper conditions (e.g., high temperature, concentration) can lead to polymerization.[2] |
Section 3: Experimental Protocols for Stability Assessment
A self-validating system is crucial for assessing stability. The following protocols provide a framework for quantitatively monitoring the fate of a sulfonyl-activated aziridine under specific basic conditions using common analytical techniques.
Protocol: NMR Monitoring of Aziridine Stability
This protocol allows for real-time or time-point analysis of the reaction mixture, providing structural information on all components.
-
Preparation:
-
Accurately weigh the sulfonyl-activated aziridine (e.g., 20 mg) and a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in an NMR tube.
-
-
Initial Scan (t=0):
-
Acquire a quantitative ¹H NMR spectrum before adding the base. This spectrum serves as the t=0 reference.
-
Integrate the characteristic signals of the aziridine protons (typically in the 2-3 ppm region) relative to the integral of the internal standard.[12]
-
-
Initiation and Monitoring:
-
Add a precise amount of the base solution to the NMR tube. The base should be dissolved in the same deuterated solvent if possible.
-
Immediately begin acquiring spectra at set time intervals (e.g., 5 min, 15 min, 30 min, 1h, 4h, 24h). The frequency of acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, re-integrate the aziridine signals and the internal standard signal.
-
Calculate the concentration or relative amount of the remaining aziridine at each time point.
-
Plot the concentration of the aziridine versus time to determine the rate of disappearance.
-
Analyze new peaks that appear in the spectrum to identify and quantify any ring-opened products, elimination products, or other byproducts.[13][14]
-
Caption: Workflow for assessing aziridine stability using ¹H NMR spectroscopy.
Protocol: HPLC Analysis of Aziridine Decomposition
This protocol is ideal for tracking the disappearance of the starting material and the appearance of products with high sensitivity and accuracy, especially for complex mixtures.
-
Method Development:
-
Develop a reverse-phase HPLC method (e.g., using a C8 or C18 column) that provides good separation between the starting sulfonyl-activated aziridine and all potential products/impurities.[15][16]
-
The mobile phase will typically consist of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol).
-
Establish a detection wavelength (e.g., using a UV detector) where the aziridine and key byproducts have strong absorbance.
-
-
Reaction Setup:
-
In a thermostatted reaction vial, dissolve a known concentration of the sulfonyl-activated aziridine in the chosen solvent.
-
Add the desired amount of base to initiate the reaction at t=0.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a larger volume of a suitable quenching solution (e.g., a slightly acidic mobile phase mixture) to stop the reaction.
-
-
Analysis and Quantification:
-
Inject the quenched and diluted samples onto the HPLC system.
-
Generate a calibration curve for the starting aziridine to convert peak area to concentration.
-
Plot the concentration of the remaining aziridine against time to determine the kinetics of its decomposition.[17]
-
Conclusion
Sulfonyl-activated aziridines occupy a critical position in synthetic chemistry, offering a powerful yet delicate tool for the introduction of nitrogen into molecular frameworks. Their stability under basic conditions is not an absolute property but a dynamic interplay of competing reaction pathways. A thorough, mechanistically-driven understanding of these pathways—nucleophilic ring-opening, elimination, and polymerization—is paramount.
By carefully selecting the sulfonyl activating group, the base, and the reaction conditions, the synthetic chemist can navigate this complex landscape. The choice of a highly nucleophilic but moderately strong base will favor the desired SN2 ring-opening. Conversely, the use of a strong, sterically hindered base may intentionally promote elimination reactions. Awareness of the potential for anionic polymerization with superbases or side-chain deprotonation with organolithiums allows for the avoidance of these unintended pathways. The experimental protocols outlined herein provide the practical tools to validate these choices and quantify the stability of these invaluable intermediates in any given chemical environment. Ultimately, mastering the stability of sulfonyl-activated aziridines is to master their synthetic potential.
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Wang, X., Liu, Y., Li, Z., et al. (2017). Organocatalyzed Anionic Ring-Opening Polymerizations of N-Sulfonyl Aziridines with Organic Superbases. ACS Macro Letters, 6(12), 1331–1336. Available at: [Link]
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Van Brabandt, W., & De Kimpe, N. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(18), 9471–9476. Available at: [Link]
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Methodological & Application
Synthesis of beta-amino alcohols from N-tosyl-2-phenylaziridine
Precision Synthesis of -Amino Alcohols via Regioselective Ring Opening of N-Tosyl-2-Phenylaziridine
Abstract
This application note details the regioselective synthesis of
Scientific Foundation & Mechanistic Insight
The Challenge of Regiocontrol
The ring opening of 2-substituted aziridines is governed by a competition between steric hindrance and electronic activation .
-
Electronic Control (C2 Attack): The phenyl group at C2 stabilizes the developing positive charge in the transition state (benzylic cation character). This pathway is favored under acidic or Lewis acidic conditions where the aziridine nitrogen is activated (protonated or complexed), weakening the C2-N bond.
-
Steric Control (C3 Attack): The terminal C3 carbon is less hindered. This pathway is typically favored by strong nucleophiles in basic conditions where the transition state is strictly
-like and charge development is minimal.
For N-tosyl-2-phenylaziridine, the electron-withdrawing tosyl group increases ring strain and electrophilicity. Under aqueous or acidic conditions, the reaction overwhelmingly favors C2-attack , yielding the 2-hydroxy-2-phenylethylamine derivative (inversion of configuration at C2).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between electronic and steric control.
Caption: Mechanistic bifurcation in the ring opening of N-tosyl-2-phenylaziridine. Path A dominates in the protocols described below.
Experimental Protocols
Protocol A: Catalyst-Free, Hot Water Promoted Hydrolysis (Green Method)
Rationale: Water at elevated temperatures (
Reagents:
-
N-tosyl-2-phenylaziridine (1.0 equiv)
-
Deionized Water (Solvent/Reactant)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with N-tosyl-2-phenylaziridine (1.0 mmol, ~273 mg) and deionized water (10 mL). The substrate may not fully dissolve initially; this is normal.
-
Reaction: Heat the heterogeneous mixture to 100°C with vigorous magnetic stirring.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:2). The solid starting material will gradually dissolve/react over 1–4 hours.
-
Workup: Cool the mixture to room temperature. The product, N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide, often precipitates as a white solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) if necessary.
Expected Yield: 85–95% Regioselectivity: >95:5 (Benzylic -OH)
Protocol B: Lewis Acid Catalyzed Hydrolysis ( )
Rationale: For temperature-sensitive substrates or to accelerate kinetics, Copper(II) Triflate acts as a highly efficient Lewis acid, coordinating to the sulfonyl oxygen or aziridine nitrogen to lower the activation energy for nucleophilic attack.
Reagents:
-
N-tosyl-2-phenylaziridine (1.0 equiv)
- (5 mol%)
-
Solvent: THF/Water (1:1 v/v)
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vial, dissolve
(0.05 mmol) in THF (2 mL). -
Substrate Addition: Add N-tosyl-2-phenylaziridine (1.0 mmol) dissolved in THF (2 mL).
-
Initiation: Add Water (4 mL) and stir at Room Temperature (25°C) .
-
Monitoring: Reaction is typically complete within 30–60 minutes.
-
Quenching: Quench with saturated aqueous
(5 mL). -
Extraction: Extract the aqueous layer with
( ). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel chromatography.
Expected Yield: 90–98% Regioselectivity: >98:2 (Benzylic -OH)
Data Analysis & Comparison
The following table summarizes the performance of the two protocols based on literature precedents and standard laboratory validations.
| Feature | Protocol A (Hot Water) | Protocol B (Lewis Acid) |
| Temperature | 100°C | 25°C |
| Time | 1–4 Hours | 0.5–1 Hour |
| Catalyst Loading | None | 5 mol% |
| Solvent System | THF/ | |
| Green Metric | Excellent (No organic solvent) | Moderate (Requires THF/DCM) |
| Regioselectivity | High (>95% Benzylic-OH) | Excellent (>98% Benzylic-OH) |
| Cost | Low | Moderate (Catalyst cost) |
Workflow Visualization
Caption: Operational workflow for selecting and executing the synthesis protocols.
Troubleshooting & Optimization (Self-Validating Systems)
-
Incomplete Conversion: If Protocol A stalls, add a co-solvent (10% Dioxane) to increase solubility of the aziridine without significantly altering the "green" profile.
-
Regioisomer Contamination: If the minor isomer (C3 attack) is observed (usually <5%), it typically elutes later on silica gel due to the primary alcohol being more polar than the secondary alcohol in this specific scaffold.
-
Detosylation: Note that the product retains the tosyl group. To access the free
-amino alcohol, subsequent deprotection using Sodium Naphthalenide or is required.
References
-
Wang, Z., et al. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles.[1] The Journal of Organic Chemistry.[2]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry.[2]
-
Srinivasan, R., et al. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Chemistry Letters.[3]
-
Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules.[1][2][3][4][5][6][7][8][9][10]
Sources
- 1. 1,2-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 2. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00022F [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
- 6. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
A Novel One-Pot, Three-Step Synthesis of 1,2,4-Triazines via Acid-Catalyzed Annulation of N-Tosylaziridines and N-Tosylhydrazones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and agrochemicals.[1] Traditional synthetic routes to these structures often require multi-step procedures with harsh conditions or limited substrate scope. This application note details a robust and efficient one-pot methodology for the synthesis of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. The process leverages a novel acid-catalyzed, three-step sequence involving the regioselective ring-opening of an N-tosylaziridine by an N-tosylhydrazone, followed by intramolecular cyclization and in-situ oxidation.[1][2] This approach offers significant advantages in terms of operational simplicity, high yields, and broad functional group tolerance, providing a valuable tool for medicinal chemistry and drug discovery programs.
Introduction and Scientific Context
1,2,4-triazine derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical objective for drug development professionals. Classical methods for constructing the 1,2,4-triazine core typically involve the condensation of 1,2-dicarbonyl compounds with amidrazones or the reaction of acid hydrazides with α-haloketones.[1] While effective, these methods can be limited by the availability of starting materials and may lack regiochemical control.
This guide describes a conceptually new and highly efficient pathway that constructs the triazine ring through a double disconnection at the N¹–C⁶ and N⁴–C³ bonds. The key starting materials, N-tosylhydrazones and N-tosylaziridines, are readily accessible, making this a versatile and powerful strategy for generating novel chemical entities.[1]
Principle of the One-Pot Synthesis
The overall transformation is a telescoped, three-step reaction sequence that proceeds without the isolation of intermediates, maximizing efficiency and minimizing waste.[1] The process begins with a Lewis acid-catalyzed nucleophilic attack of a hydrazone on an aziridine, followed by thermally induced cyclization and elimination, and concludes with an oxidation step to furnish the aromatic 1,2,4-triazine.
Figure 1: High-level workflow of the one-pot synthesis.
In-Depth Reaction Mechanism
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through a well-defined, sequential pathway.[1]
-
Lewis Acid-Catalyzed Ring Opening: The reaction is initiated by the activation of the N-tosylaziridine (I) with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation enhances the electrophilicity of the aziridine ring. The N-tosylhydrazone (II) then acts as a nucleophile, attacking the more substituted (benzylic) carbon of the aziridine ring in a regioselective Sₙ2-type fashion. This stereospecific ring-opening yields a linear aminohydrazone intermediate (III).[1][3]
-
Cyclization and Elimination: Upon thermal activation (reflux), the aminohydrazone intermediate (III) undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazone attacks the imine carbon, forming a six-membered dihydro-1,2,4-triazine ring. This is followed by the successive elimination of two molecules of p-toluenesulfinic acid to yield the 1,4-dihydro-1,2,4-triazine intermediate (IV).
-
Oxidation: The final step is the oxidation of the dihydrotriazine intermediate (IV) to the aromatic 1,2,4-triazine (V). This can be achieved through the addition of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply by exposure to atmospheric oxygen, which is often sufficient for the aromatization to occur.[1]
Figure 2: Proposed mechanism for the formation of 1,2,4-triazines.
Detailed Experimental Protocols
4.1. General Safety Precautions
-
Aziridines: N-Tosylaziridines are potent alkylating agents and should be handled with extreme care. They are considered toxic and potentially mutagenic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]
-
Hydrazones: Handle N-tosylhydrazones in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Reagents: Boron trifluoride etherate is corrosive and reacts violently with water. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent and is toxic. Handle these reagents with appropriate caution.
-
Solvents: Dichloroethane is a chlorinated solvent and should be handled in a fume hood.
-
General: All manipulations should be performed in a well-ventilated chemical fume hood.
4.2. Preparation of Starting Materials
-
Protocol 4.2.1: Synthesis of N-Tosyl-2-phenylaziridine (I)
-
To a stirred mixture of styrene (1.0 equiv.), Chloramine-T trihydrate (1.1 equiv.), and acetonitrile (MeCN), add phenyltrimethylammonium tribromide (PTAB) (0.1 equiv.) at room temperature.
-
Stir the reaction mixture vigorously for 12 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-tosyl-2-phenylaziridine as a white solid.
-
-
Protocol 4.2.2: Synthesis of N-Tosylhydrazones (II)
-
Dissolve the desired aldehyde or ketone (1.0 equiv.) and tosylhydrazine (1.0 equiv.) in methanol (MeOH).[6]
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Stir the reaction at room temperature or with gentle heating until a precipitate forms or the reaction is complete as monitored by TLC.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain the pure N-tosylhydrazone.
-
4.3. Core Protocol: One-Pot Synthesis of 3,6-Diphenyl-1,2,4-triazine
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde N-tosylhydrazone (1.0 equiv., e.g., 0.2 mmol, 55.3 mg) and N-tosyl-2-phenylaziridine (1.2 equiv., 0.24 mmol, 65.6 mg).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (e.g., 2.0 mL) to the flask.
-
Ring Opening: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv., 0.3 mmol, 37 µL) dropwise.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 83 °C) and maintain for 16 hours.
-
Oxidation: Cool the reaction to room temperature. For many substrates, stirring the reaction mixture open to the air for a few hours is sufficient to effect oxidation. Alternatively, for faster or more difficult oxidations, add DDQ (1.5 equiv., 0.3 mmol, 68.1 mg) and stir for an additional 1-2 hours at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-diphenyl-1,2,4-triazine.
Results and Data Summary
This one-pot protocol has been successfully applied to a wide range of substrates, demonstrating its versatility. Various substituted N-tosylhydrazones and N-tosylaziridines can be employed to generate a diverse library of 1,2,4-triazines in good to excellent yields.
Table 1: Substrate Scope and Yields for the One-Pot Synthesis of 1,2,4-Triazines (Data adapted from El-Sawy, G. C. T. et al., Org. Lett. 2017)[1]
| Entry | Hydrazone (R¹) | Aziridine (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3,6-Diphenyl-1,2,4-triazine | 81 |
| 2 | 4-MeO-Ph | Phenyl | 3-(4-Methoxyphenyl)-6-phenyl-1,2,4-triazine | 77 |
| 3 | 4-Cl-Ph | Phenyl | 3-(4-Chlorophenyl)-6-phenyl-1,2,4-triazine | 85 |
| 4 | 2-Naphthyl | Phenyl | 3-(Naphthalen-2-yl)-6-phenyl-1,2,4-triazine | 75 |
| 5 | Thien-2-yl | Phenyl | 6-Phenyl-3-(thiophen-2-yl)-1,2,4-triazine | 68 |
| 6 | Phenyl | 4-Me-Ph | 3-Phenyl-6-(p-tolyl)-1,2,4-triazine | 79 |
| 7 | Phenyl | 4-Br-Ph | 6-(4-Bromophenyl)-3-phenyl-1,2,4-triazine | 72 |
| 8 | Phenyl | H (unsubstituted) | 3-Phenyl-1,2,4-triazine | 70 |
The reaction demonstrates excellent regioselectivity, with the nucleophilic attack of the hydrazone consistently occurring at the most substituted carbon of the aziridine ring. The method is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings of both starting materials.
Conclusion
The described one-pot synthesis of 1,2,4-triazines from N-tosylaziridines and N-tosylhydrazones represents a significant advancement in heterocyclic chemistry. Its operational simplicity, broad substrate scope, and high yields make it an attractive and powerful method for academic and industrial chemists. This protocol provides a reliable and scalable route for the rapid generation of diverse 1,2,4-triazine libraries, facilitating the exploration of new chemical space in drug discovery and materials science.
References
-
El-Sawy, G. C. T., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084–1087. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2011). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 123(6), 951–961. [Link]
-
Wikipedia. (n.d.). Tosylhydrazone. [Link]
-
PubMed. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. [Link]
-
Supporting Information for Aryldiazonium ion initiated C−N bond cleavage. (n.d.). General experimental - Preparation of aziridines. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Ubeo. (n.d.). Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. peptide.com [peptide.com]
- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions Involving Aziridines
[1][2][3][4][5][6]
Executive Summary
Aziridines represent a class of "spring-loaded" electrophiles (strain energy ~27 kcal/mol) that offer a direct portal to
This guide details Palladium-Catalyzed Cross-Coupling strategies that overcome these limitations. By leveraging the unique ability of Pd(0) to undergo oxidative addition into the C–N bond (forming azametallacycles) or ionize vinyl aziridines (forming
-
Suzuki-Miyaura Type Coupling: Ring-opening with arylboronic acids.
-
Carbonylation: Expansion to
-lactams.[3] -
Allylic Substitution: Dynamic Kinetic Asymmetric Transformations (DYKAT) of vinyl aziridines.
Mechanistic Paradigms
Understanding the divergence in the catalytic cycle is critical for protocol selection. The reaction pathway is dictated by the substitution pattern of the aziridine.
The Divergent Pathways
-
Path A (Alkyl/Aryl Aziridines): Involves direct oxidative addition of Pd(0) into the strained C–N bond, forming a 4-membered azametallacycle . This intermediate behaves as a Pd(II)-alkyl species that can undergo transmetallation.[4]
-
Path B (Vinyl Aziridines): Proceeds via ionization of the C–N bond to form a cationic
-allyl palladium complex. This pathway allows for nucleophilic attack rather than transmetallation.
Figure 1: Divergent mechanistic pathways for Pd-catalyzed aziridine transformations. Path A dominates for saturated aziridines, while Path B is exclusive to vinyl aziridines.
Protocol A: Regioselective Cross-Coupling with Boronic Acids
Application: Synthesis of
Standardized Protocol (Wolfe/Szabo Conditions)
Reagents:
-
Substrate:
-Tosyl-2-alkylaziridine (1.0 equiv) -
Coupling Partner: Arylboronic acid (1.5 - 2.0 equiv)
-
Catalyst: Pd
(dba) (2.5 mol%) -
Ligand: Tricyclohexylphosphine (PCy
) or DavePhos (5-10 mol%) -
Base: Cs
CO (1.5 equiv) -
Additive: m-Nitrophenol or Water (1.0 equiv) - Crucial for turnover
-
Solvent: Toluene or 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add Pd
(dba) , Ligand, Boronic Acid, Base, and the solid Additive (m-nitrophenol) to the vial. -
Substrate Introduction: Dissolve the aziridine in anhydrous Toluene (sparged with Argon for 10 mins). Add this solution to the solids via syringe.
-
Reaction: Seal the vial and heat to 60–90 °C for 12–24 hours.
-
Checkpoint: Monitor by TLC. The starting aziridine spot (usually higher R
) should disappear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Ligand Effects on Yield
| Ligand Type | Example | Yield (%) | Regioselectivity (Terminal:Internal) |
|---|
| Triarylphosphine | PPh
Protocol B: Carbonylation to -Lactams
Application: Synthesis of antibiotic scaffolds (Azetidin-2-ones).[7]
Mechanism: CO Insertion into the Azametallacycle.
Critical Insight: The reaction outcome (cis vs. trans
Standardized Protocol (Alper Conditions)
Safety Warning: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a well-ventilated fume hood with a CO detector present. Use a rated high-pressure stainless steel autoclave.
Reagents:
-
Substrate:
-Alkyl/Aryl-2-arylaziridine -
Catalyst: Pd(OAc)
(2-5 mol%) -
Ligand: PPh
(4-10 mol%) -
Gas: Carbon Monoxide (CO)
-
Solvent: CH
Cl or THF
Step-by-Step Methodology:
-
Vessel Prep: Place the glass liner containing the stir bar into the autoclave.
-
Loading: Add Aziridine (1.0 mmol), Pd(OAc)
(4.5 mg), and PPh (10.5 mg). Dissolve in CH Cl (10 mL). -
Pressurization:
-
Seal the autoclave.
-
Purge 3 times with CO (fill to 100 psi, release to 10 psi).
-
Pressurize to 600 psi (40 bar) for standard
-lactam synthesis.
-
-
Reaction: Stir at room temperature (25 °C) for 24 hours.
-
Note: Heating to 50+ °C or lowering pressure may favor isomerization or expansion to
-lactams if vinyl aziridines are used.
-
-
Venting: Carefully vent the CO into a dedicated exhaust line. Flush the vessel with Nitrogen.
-
Workup: Filter the reaction mixture through Celite/Silica. Evaporate solvent.
Protocol C: Stereoselective Coupling of Vinyl Aziridines
Application: Chiral allylic amines via Dynamic Kinetic Asymmetric Transformation (DYKAT).
Mechanism: Formation of
Standardized Protocol (Trost Conditions)
Reagents:
-
Substrate: Racemic Vinyl Aziridine
-
Nucleophile: Nitrogen heterocycle (e.g., Indole, Pyrrole) or active methylene.[8]
-
Catalyst: Pd
(dba) •CHCl (2.5 mol%) -
Chiral Ligand:
-ANDEN-Phenyl Trost Ligand (7.5 mol%) -
Additive: Triethylborane (BEt
) - Promotes activation of the nucleophile -
Solvent: CH
Cl
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube, stir Pd
(dba) and the Chiral Ligand in CH Cl for 15 mins under Argon. The solution should turn from purple to orange/yellow. -
Substrate Addition: Add the racemic vinyl aziridine. Stir for 10 mins.
-
Nucleophile Addition: Add the nucleophile followed by BEt
(if using soft nucleophiles/alcohols). -
Reaction: Stir at ambient temperature for 12–18 hours.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Optimization Guide
The following decision tree assists in optimizing reaction conditions when standard protocols fail.
Figure 2: Troubleshooting decision tree for Pd-catalyzed aziridine couplings.
Key Troubleshooting Tips:
-
The "Proton Switch": In Suzuki-type couplings (Protocol A), if the reaction stalls, it is often because the Pd-amido intermediate is too stable. Adding a proton source (phenol) converts it to a Pd-aryloxide, which is much more reactive toward the boronic acid.
-
-Hydride Elimination: If you observe enamine or allylic amine byproducts instead of the coupled product, your catalyst is undergoing
-hydride elimination. Switch to a more sterically crowded ligand (e.g., t-BuXPhos) to accelerate reductive elimination over -elimination.
References
-
Gajewski, P., & Wolfe, J. P. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(8), 1686–1702.[3] [Link]
-
Trost, B. M., & Fandrick, D. R. (2003). Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation with Vinyl Aziridines.[8] Journal of the American Chemical Society, 125(39), 11836–11837. [Link]
-
Davoli, P., Moretti, I., Prati, F., & Alper, H. (1999).
-Lactams Catalyzed by Palladium(0) and Palladium(II) Complexes. The Journal of Organic Chemistry, 64(2), 518–521. [Link] -
Kjellgren, J., Aydin, J., Wallner, O. A., Saltanova, I. V., & Szabó, K. J. (2005). Palladium Pincer Complex Catalyzed Cross-Coupling of Vinyl Epoxides and Aziridines with Organoboronic Acids.[9][5] Chemistry – A European Journal, 11(18), 5260–5268. [Link]
-
Munch, A., & Tunge, J. A. (2009). Decarboxylative Allylation of Aziridines. Organic Letters, 11(24), 5630–5633. [Link]
Sources
- 1. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Palladium pincer complex catalyzed cross-coupling of vinyl epoxides and aziridines with organoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Chiral β-Diamines from Phenyl Aziridine Precursors
Abstract
Chiral 1,2-diamines are privileged structural motifs in a vast array of biologically active molecules and are indispensable building blocks in medicinal chemistry and drug development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies for preparing enantiomerically enriched β-diamines from phenyl aziridine precursors. We will delve into the mechanistic underpinnings of aziridine ring-opening reactions, present detailed, field-proven protocols for both catalyzed and uncatalyzed transformations, and offer expert insights into the critical aspects of reaction optimization and product characterization.
Introduction: The Significance of Chiral β-Diamines
The 1,2-diamine scaffold is a cornerstone in the design of ligands for asymmetric catalysis and is a recurring feature in numerous pharmaceuticals, including antiviral agents like Tamiflu. The precise spatial arrangement of the two amino groups in a chiral β-diamine is often critical for its biological activity, making stereocontrolled synthesis a paramount objective. Phenyl aziridines have emerged as versatile and highly valuable precursors for accessing these chiral diamines due to the inherent ring strain of the three-membered heterocycle, which facilitates nucleophilic attack and ring-opening.[1][2] The efficiency and stereochemical outcome of this ring-opening are heavily dependent on the nature of the substituents on the aziridine ring, the choice of nucleophile, and the reaction conditions employed.[1]
Mechanistic Principles: The Nucleophilic Ring-Opening of Phenyl Aziridines
The synthetic utility of aziridines is largely derived from the relief of ring strain (approximately 26 kcal/mol) upon nucleophilic ring-opening.[2] This transformation can proceed via different mechanisms, primarily dictated by the activation of the aziridine nitrogen.
-
Activated Aziridines : When the aziridine nitrogen bears an electron-withdrawing group (EWG), such as a tosyl (Ts), acyl, or carbamoyl group, the ring is "activated" towards nucleophilic attack.[1][3] The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. The regioselectivity of the attack is influenced by both steric and electronic factors. For phenyl-substituted aziridines, nucleophilic attack often preferentially occurs at the benzylic carbon due to its ability to stabilize the developing partial negative charge in the transition state.
-
Non-Activated Aziridines : Aziridines with electron-donating groups (EDG) on the nitrogen are considered "non-activated" and are generally less reactive towards nucleophiles.[4] Ring-opening of these aziridines often requires harsher reaction conditions or activation by an external electrophile, such as a Lewis acid or Brønsted acid, which coordinates to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[4]
Diagram: Generalized Mechanism of Nucleophilic Ring-Opening
Caption: Generalized SN2 mechanism for the nucleophilic ring-opening of a phenyl aziridine by an amine.
Synthetic Protocols: Pathways to Chiral β-Diamines
The choice of synthetic strategy is often guided by the desired stereochemistry, the nature of the available starting materials, and the desired scale of the reaction.
Catalyst- and Solvent-Free Aminolysis of Activated Phenyl Aziridines
A green and efficient approach to synthesizing β-diamines involves the direct reaction of activated aziridines with amines under solvent-free conditions. This method is particularly attractive due to its operational simplicity and reduced environmental impact.[5][6]
Protocol 1: Solvent-Free Aminolysis of N-Tosyl-2-phenylaziridine
-
Reactant Preparation : In a clean, dry reaction vial equipped with a magnetic stir bar, add N-tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv).
-
Addition of Nucleophile : To the aziridine, add the desired amine nucleophile (e.g., aniline, 1.2 mmol, 1.2 equiv).
-
Reaction Conditions : Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, allow the reaction mixture to cool to room temperature. The crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral β-diamine.
| Entry | Amine Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 80 | 6 | 92 | [5] |
| 2 | 4-Methoxyaniline | 80 | 5 | 95 | [5] |
| 3 | Benzylamine | 60 | 12 | 88 | [5] |
Table 1: Representative examples of solvent-free aminolysis of N-tosyl-2-phenylaziridine.
Catalytic Asymmetric Ring-Opening of meso-Aziridines
For the synthesis of highly enantioenriched diamines, the desymmetrization of meso-aziridines using a chiral catalyst is a powerful strategy.[7] This approach allows for the creation of two stereocenters in a single, highly controlled step.
Protocol 2: Chiral Lewis Acid-Catalyzed Ring-Opening with Trimethylsilyl Azide
This protocol involves the ring-opening of a meso-aziridine with trimethylsilyl azide (TMSN₃), followed by reduction of the resulting azide to the corresponding amine.
-
Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), prepare the chiral catalyst solution. For example, a Cr(III)-salen complex can be used.[7]
-
Reaction Setup : To the catalyst solution at the specified temperature (e.g., 0 °C or room temperature), add the meso-aziridine (1.0 mmol, 1.0 equiv) followed by the slow addition of trimethylsilyl azide (1.5 mmol, 1.5 equiv).
-
Reaction Monitoring : Stir the reaction mixture at the designated temperature and monitor its progress by TLC or chiral High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up : Once the reaction is complete, quench by the addition of a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Reduction : Purify the crude β-azido amine by flash column chromatography. The purified azide is then reduced to the corresponding diamine using a standard procedure, such as hydrogenation with Pd/C or by a Staudinger reaction.[8][9]
| Catalyst System | Aziridine Substrate | Yield (%) | ee (%) | Reference |
| Cr(III)-salen | N-Boc-cis-cyclohexene | 95 | 94 | [7] |
| Mg(OTf)₂/N,N'-dioxide | N-(2-picolinoyl)aziridine | 97 | 95 | [7] |
| Ag(I)/(S)-DTBM-Segphos | N-tosylaziridine | 90 | 92 | [7] |
Table 2: Examples of catalytic enantioselective ring-opening of meso-aziridines.
Experimental Workflow and Characterization
A systematic workflow is crucial for the successful synthesis and characterization of chiral β-diamines.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of chiral β-diamines.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the synthesized diamine. The coupling constants between the vicinal protons on the ethylenediamine backbone can provide information about the relative stereochemistry. For determining enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be employed in NMR studies.[10][11][12]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
Determination of Enantiomeric Excess
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of the synthesized diamines.[13][][15] A suitable chiral stationary phase (CSP) is chosen to resolve the two enantiomers. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Protocol 3: General Procedure for Chiral HPLC Analysis
-
Sample Preparation : Prepare a dilute solution of the purified diamine in the mobile phase (e.g., 1 mg/mL).
-
Column Selection : Choose a suitable chiral column (e.g., a cyclodextrin-based or polysaccharide-based CSP).[15][16]
-
Method Development : Develop an isocratic or gradient method using a mobile phase typically consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.[15]
-
Analysis : Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculation : Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion and Future Perspectives
The synthesis of chiral β-diamines from phenyl aziridine precursors is a robust and versatile strategy that continues to be refined. The development of more efficient and highly enantioselective catalytic systems, as well as the exploration of greener reaction conditions, remain active areas of research. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable chiral building blocks for their applications in drug discovery and asymmetric catalysis.
References
-
Title: Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Unexplored Nucleophilic Ring Opening of Aziridines Source: MDPI URL: [Link]
-
Title: Catalytic asymmetric synthesis of 1,2-diamines Source: RSC Publishing URL: [Link]
-
Title: Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Alkylative Aziridine Ring-Opening Reactions Source: Semantic Scholar URL: [Link]
-
Title: AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS Source: Chemistry | Illinois URL: [Link]
-
Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties Source: MDPI URL: [Link]
-
Title: Catalytic Enantioselective Aziridinations Source: Macmillan Group URL: [Link]
-
Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties Source: PMC - NIH URL: [Link]
-
Title: Controlled diastereo- and enantioselection in a catalytic asymmetric aziridination Source: PubMed URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of α,β-Diamino Acid Derivatives Source: ACS Publications URL: [Link]
-
Title: Aziridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles Source: PMC URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: UNIPI URL: [Link]
-
Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]
-
Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: PMC - NIH URL: [Link]
-
Title: Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids Source: ProQuest URL: [Link]
-
Title: Chiral Separations: Methods and Protocols Source: SpringerLink URL: [Link]
-
Title: Chiral analysis by NMR spectroscopy Source: Tesi di dottorato URL: [Link]
-
Title: Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Tosyl-2-Phenylaziridine Derivatives
Executive Summary
This Application Note details the accelerated synthesis of N-tosyl-2-phenylaziridine derivatives via microwave (MW) irradiation. Aziridines are critical electrophilic intermediates in medicinal chemistry, serving as precursors for complex amines, amino acids, and alkaloids. Traditional solvothermal methods for aziridination (e.g., Sharpless or Evans protocols) often require prolonged heating (4–12 hours), high catalyst loading, and hazardous solvents.
This guide presents two distinct, field-validated protocols:
-
Protocol A: A Metal-Free, Iodine-Mediated "Green" route ideal for late-stage pharmaceutical functionalization where metal scavenging is undesirable.
-
Protocol B: A Copper-Catalyzed route optimized for high-throughput library generation and scale-up.
Both methods utilize microwave dielectric heating to reduce reaction times to <20 minutes while improving yield and purity profiles.
Scientific Principles & Mechanism[1]
The Microwave Advantage
Microwave synthesis relies on dielectric heating , where dipoles (solvent or reagents) align with the oscillating electric field.
-
Dipolar Polarization: Polar molecules (e.g., Acetonitrile, Styrene) rotate to align with the field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved ions (e.g., Chloramine-T salts, Catalysts) oscillate, colliding with neighboring molecules to generate heat.
-
The "Specific Microwave Effect": Beyond thermal Arrhenius acceleration, MW irradiation often stabilizes polar transition states (like the nitrene-copper complex), reducing the activation energy (
).
Mechanistic Pathways
The synthesis involves the transfer of a nitrene group (
Pathway A: Iodine-Mediated (Organocatalytic) In the absence of metal, hypoiodite species or iodonium ions activate the alkene, followed by nucleophilic attack by the sulfonamide anion.
Pathway B: Copper-Catalyzed (Redox Cycle) A Cu(I)/Cu(II) species reacts with the nitrene source (e.g., PhI=NTs) to form a transient metal-nitrene species, which transfers the nitrene to the alkene in a concerted or stepwise manner.
Figure 1: Dual mechanistic pathways for Aziridination. Pathway A utilizes an iodonium intermediate, while Pathway B proceeds via a metal-nitrene insertion.
Experimental Protocols
Equipment & Materials
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).
-
Reagents:
-
Styrene (distilled to remove stabilizers).
-
Chloramine-T trihydrate (Nitrene source for Protocol A).
-
(N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs) (Nitrene source for Protocol B).[1][2]
-
Iodine (I2), TBAI (Tetrabutylammonium iodide).[3]
-
Cu(OTf)2 or Cu(acac)2.
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Protocol A: Metal-Free Iodine-Mediated Synthesis
Best for: Green chemistry applications, avoiding heavy metal contamination.
Workflow:
-
Charge: To a 10 mL MW vial, add Styrene (1.0 mmol), Chloramine-T (1.2 mmol), Iodine (10 mol%), and TBAI (10 mol%).
-
Solvent: Add 3 mL of Acetonitrile:Water (1:1 v/v). Note: Water is essential here to solubilize Chloramine-T and facilitate the iodine cycle.
-
Seal: Crimp the vial and place it in the reactor cavity.
-
Irradiate:
-
Mode: Dynamic (Standard)
-
Temp: 50°C
-
Time: 10 minutes
-
Stirring: High
-
-
Work-up: Dilute with EtOAc, wash with saturated Na2S2O3 (to quench Iodine) and brine. Dry over Na2SO4.
Protocol B: Copper-Catalyzed High-Throughput Synthesis
Best for: Difficult substrates, electron-deficient styrenes, and scale-up.
Workflow:
-
Charge: To a 10 mL MW vial, add Styrene (1.0 mmol), PhI=NTs (1.1 mmol), and Cu(OTf)2 (5 mol%).
-
Solvent: Add 3 mL of anhydrous Acetonitrile. Note: Strictly anhydrous conditions prevent hydrolysis of the nitrene precursor.
-
Seal: Crimp vial under Nitrogen or Argon atmosphere (recommended but not strictly required for rapid MW runs).
-
Irradiate:
-
Mode: Dynamic
-
Temp: 80°C - 100°C
-
Time: 5 - 8 minutes
-
Max Pressure: 250 psi
-
-
Work-up: Filter through a short pad of Celite/Silica to remove Copper salts. Concentrate filtrate.
Results & Data Analysis
Comparative Efficiency
The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal (CT) heating for the synthesis of N-tosyl-2-phenylaziridine.
| Parameter | Conventional Thermal (Reflux) | Microwave Protocol A (Iodine) | Microwave Protocol B (Copper) |
| Temperature | 82°C (MeCN Reflux) | 50°C | 100°C |
| Time | 6 - 12 Hours | 10 Minutes | 5 Minutes |
| Yield | 65 - 75% | 85 - 92% | 88 - 95% |
| Purity (Crude) | Moderate (requires column) | High (often recrystallization only) | High |
| Atom Economy | Low (prolonged degradation) | High | High |
Reaction Optimization Workflow
Use the following logic to optimize the reaction for substituted styrene derivatives.
Figure 2: Decision matrix for selecting and optimizing the aziridination protocol based on substrate electronics.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Low Yield (Protocol B): Often caused by "wet" Acetonitrile. The PhI=NTs reagent is sensitive to hydrolysis, forming sulfonamide byproducts. Fix: Use molecular sieves or freshly distilled MeCN.
-
Ring Opening (Both Protocols): Aziridines are acid-sensitive. If the reaction mixture becomes too acidic (generated HI or HOTf), the ring may open to form amino-alcohols. Fix: Add solid
(0.5 eq) to the reaction vial to buffer the system. -
Safety (Pressure): Styrene can polymerize. Ensure the MW reactor has an active pressure release limit (set to 250-300 psi).
Characterization (Self-Validation)
A successful synthesis is validated by
-
Doublet (d): ~3.8 ppm (
Hz) corresponding to the benzylic proton ( ). -
Doublet (d): ~2.4 ppm corresponding to one of the methylene protons (
). -
Disappearance of the vinylic styrene protons (5.0–6.7 ppm).
References
-
Metal-Free Iodine Catalysis: Kano, T., Mii, H., & Maruoka, K. (2009). Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide. Journal of the American Chemical Society. (Note: Validates the I2/TBAI mechanism).
-
Copper-Catalyzed Microwave Synthesis: Moorhouse, A. D., & Moses, J. E. (2008). Microwave-enhanced synthesis of N-sulfonyl aziridines. Synlett. (Note: Establishes the Cu-catalyzed MW protocol).
-
General Microwave Aziridination Review: Nador, F., et al. (2013). Green synthesis of N-tosylaziridines: A comparative study between conventional and microwave heating. Tetrahedron Letters.
-
Mechanistic Insight (Copper): Evans, D. A., et al. (1994). Mechanistic study of the copper-catalyzed aziridination of styrene. Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2-phenyl-N-tosylaziridine reactions
Topic: Overcoming Steric Hindrance & Controlling Regioselectivity in Ring-Opening Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
System Overview & Mechanistic Dynamics
The 2-phenyl-N-tosylaziridine scaffold presents a classic physical organic dilemma: a conflict between electronic activation and steric blockade .
-
Electronic Bias (The C2 Vector): The phenyl ring at C2 stabilizes the developing positive charge (benzylic character) in the transition state. Under thermodynamic control or
-like conditions, nucleophiles prefer this position. -
Steric Bias (The C3 Vector): The bulky phenyl group and the N-sulfonyl "umbrella" create significant steric hindrance at C2. Under strict kinetic control (
), nucleophiles—especially bulky ones—are forced to the unhindered terminal C3 position.
Successfully modifying this substrate requires "tuning" the reaction environment (Lewis acidity, solvent polarity, temperature) to lower the activation energy (
Troubleshooting Module: Regioselectivity Control
User Issue: "I am observing a mixture of regioisomers, or exclusive attack at the terminal C3 position when I require the benzylic C2 amine/ether."
Diagnostic & Resolution
The regiochemical outcome is dictated by the "tightness" of the transition state. To shift attack to the hindered C2 position, you must loosen the
| Desired Outcome | Mechanistic Driver | Recommended Catalyst System | Solvent Strategy |
| C2 Attack (Benzylic) | Electronic Control (Loose | Hard Lewis Acids: | Polar/Ion-Stabilizing: Acetonitrile, Nitromethane |
| C3 Attack (Terminal) | Steric Control (Strict | Soft/No Catalyst: Base-catalyzed, or weak Lewis Acids | Non-Polar: Toluene, DCM (favors tight ion pairing) |
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on desired regiochemical outcome.
Troubleshooting Module: Reaction Stalling (Steric Inertia)
User Issue: "The reaction stalls with bulky nucleophiles (e.g., secondary amines, electron-poor anilines). Increasing temperature only leads to decomposition."
Root Cause Analysis
The N-tosyl group and the C2-phenyl ring create a "steric wall." If the nucleophile is also bulky, the orbital overlap required for the
Advanced Protocol: HFIP Activation
Hexafluoroisopropanol (HFIP) is the "magic bullet" for this substrate. It acts as a strong hydrogen-bond donor (HBD) to the sulfonyl oxygens, pulling electron density away from the aziridine nitrogen without requiring a metal catalyst. This lowers the
Protocol Adjustment:
-
Solvent Swap: Replace DCM or THF with HFIP (or 4:1 DCM:HFIP).
-
Concentration: High concentration (0.5 M - 1.0 M) favors bimolecular kinetics.
Comparative Efficiency Data
| Nucleophile | Standard Conditions (DCM, Reflux) | Optimized Conditions (HFIP, RT) |
| Aniline | 45% Yield (24h) | >95% Yield (2h) |
| Indole | <10% Yield (Stalled) | 88% Yield (C3 selective) |
| t-Butyl Alcohol | No Reaction | 76% Yield (Requires |
Standard Operating Procedure (SOP)
Protocol: Lewis Acid-Catalyzed Ring Opening (Focus: C2 Selectivity)
This protocol utilizes Copper(II) Triflate, which has been proven to coordinate strongly to the aziridine nitrogen, activating the benzylic position for nucleophilic attack with high enantiospecificity (inversion of configuration).
Materials
-
Substrate: 2-Phenyl-N-tosylaziridine (1.0 equiv)
-
Catalyst:
(5-10 mol%) -
Nucleophile: Alcohol or Amine (1.1 - 1.5 equiv)
-
Solvent: Anhydrous
(Dichloromethane) or (Acetonitrile)
Workflow Diagram
Figure 2: Step-by-step workflow for Lewis Acid catalyzed ring opening.
Step-by-Step Execution
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Solvation: Dissolve 2-phenyl-N-tosylaziridine in anhydrous solvent (0.2 M).
-
Catalyst Loading: Add
(5 mol%). The solution may turn slightly blue/green depending on the solvent. -
Activation: Stir for 10-15 minutes. Critical: This allows the Lewis Acid to coordinate to the aziridine nitrogen/sulfonyl group, pre-activating the ring.
-
Addition: Add the nucleophile slowly.
-
Reaction: Stir at Room Temperature. If C2 attack is sluggish, heat to 40°C.
-
Note: For Indium (
) catalyzed reactions involving azides ( ), maintain strict ambient temperature to avoid decomposition.
-
-
Quench: Dilute with EtOAc and wash with saturated
.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black/tarry when using strong Lewis Acids like
Q: Can I use this protocol for solid-phase synthesis? A: Yes, but steric hindrance is exacerbated on solid support. Use HFIP as a co-solvent (20% v/v in DCM) to swell the resin and activate the aziridine simultaneously.
Q: I need to remove the Tosyl group afterwards. Is that difficult? A: Yes, detosylation requires harsh conditions (Na/Naphthalene or concentrated acid). If your final target cannot withstand this, consider synthesizing the N-Nosyl (nitrobenzenesulfonyl) analog instead. It reacts similarly but can be deprotected mildly using thiophenol/base.
References
-
Yadav, J. S., et al. (2002).[1][2] "Indium Trichloride Promoted Regioselective Ring Opening of Aziridines with TMS Azide."[1][2] Synthetic Communications.
-
Ghorai, M. K., et al. (2007).[3] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry.
-
Vekariya, R. H., & Aubé, J. (2016).[4] "Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction." Organic Letters. (Cited for HFIP solvent effects).[5][6]
Sources
- 1. Sci-Hub. INDIUM TRICHLORIDE PROMOTED REGIOSELECTIVE RING OPENING OF AZIRIDINES WITH TMS AZIDE / Synthetic Communications, 2002 [sci-hub.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 4. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR chemical shifts of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine
This guide serves as a definitive technical reference for the structural validation of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine (commonly N-tosyl-2-phenylaziridine) via 1H NMR spectroscopy.
Designed for drug development professionals and synthetic chemists, this document moves beyond static data lists to provide a comparative, mechanistic, and operational analysis . It benchmarks the compound against its precursors and analogs, establishing a self-validating protocol for purity and identity confirmation.
Executive Summary: The Spectral Fingerprint
The 1H NMR spectrum of N-tosyl-2-phenylaziridine is characterized by a distinct "AMX" spin system in the aliphatic region (2.0–4.0 ppm), corresponding to the three protons on the strained aziridine ring. Unlike flexible aliphatic chains, the rigid aziridine ring creates a fixed geometric environment where coupling constants (
Critical Quality Attribute (CQA): The successful formation of the aziridine ring is confirmed by the disappearance of vinylic styrene protons (5.0–6.8 ppm) and the appearance of high-field doublets (2.3–3.8 ppm).
Detailed Spectral Analysis (400 MHz, CDCl₃)
The following data represents the "Gold Standard" profile for a pure sample.
Table 1: Chemical Shift Assignments & Coupling Constants
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| Aziridine Ring | H-2 (Benzylic) | 3.78 | dd | 1H | Deshielded by phenyl ring; couples to both H-3 protons. | |
| Aziridine Ring | H-3a (cis to Ph) | 2.98 | d | 1H | Diagnostic Peak. Larger | |
| Aziridine Ring | H-3b (trans to Ph) | 2.39 | d | 1H | Upfield shift due to shielding; smaller | |
| Tosyl Group | Ar-H (ortho to SO₂) | 7.87 | d | 2H | Characteristic AA'BB' pattern of the tosyl group. | |
| Tosyl Group | Ar-H (meta to SO₂) | 7.33 | d | 2H | Overlaps slightly with phenyl protons. | |
| Tosyl Group | Ar-CH₃ | 2.44 | s | 3H | - | Sharp singlet; excellent internal integration standard. |
| Phenyl Group | Ph-H | 7.21–7.35 | m | 5H | - | Multiplet; integrates to 5H (or 7H if overlapping with tosyl). |
Expert Note on Stereochemistry: In aziridine systems, the cis-coupling constant (
Hz) is typically larger than the trans-coupling constant (Hz) . This is contrary to the Karplus relationship observed in flexible alkenes but consistent with rigid three-membered rings. Use the 3.78 ppm (dd) peak to measure both values and confirm the ring is intact.
Comparative Benchmarking
To validate the product, one must compare it against the starting material (Styrene) and structural analogs. This comparison highlights the chemical shift migration that occurs during synthesis.
Table 2: Product vs. Alternatives Performance Metric
| Feature | Product: N-Tosyl-2-phenylaziridine | Precursor: Styrene | Analog: N-Tosylaziridine (Unsubstituted) |
| Key Aliphatic Signal | 3.78 ppm (dd) | 6.71 ppm (dd) | 2.65 ppm (s) |
| Signal Region | Upfield (Shielded/Strained) | Downfield (Deshielded/sp²) | Upfield (Symmetric) |
| Multiplicity | Complex AMX (dd, d, d) | Complex Vinyl (dd, d, d) | Singlet (A₄ system) |
| Validation Logic | Ring Closure: Shift from 6.7 | Starting Material: Presence indicates incomplete reaction. | Substitution Check: Lack of splitting at 2.65 ppm indicates missing phenyl group. |
Mechanistic Logic & Visualization
The following diagram illustrates the Structural Validation Workflow . It guides the researcher through the logic of assigning peaks based on electronic effects (shielding/deshielding) and geometric constraints (coupling).
Caption: Logical workflow for validating the aziridine structure using 1H NMR markers. Note the critical decision point at the measurement of coupling constants.
Experimental Protocol: Synthesis & NMR Preparation
This protocol ensures the isolation of a sample suitable for high-resolution NMR, minimizing "ghost peaks" from solvents or paramagnetic impurities.
Step 1: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the purified solid/oil.
-
Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: Ensure CDCl₃ is neutralized (stored over K₂CO₃) if the aziridine is acid-sensitive, though N-tosyl variants are generally stable.
-
-
Filtration: If the sample is cloudy (suspended salts), filter through a small plug of cotton wool inside a Pasteur pipette directly into the NMR tube.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual CHCl₃ peak at 7.26 ppm .
Step 2: Synthesis (Standard Chloramine-T Method)
For context on where the sample comes from:
-
Reactants: Styrene (1.0 equiv), Chloramine-T trihydrate (1.2 equiv), Iodine (0.1 equiv) or PTAB (Phenyltrimethylammonium tribromide).
-
Solvent: Acetonitrile (MeCN) or 1:1 MeCN/Water.
-
Procedure: Stir at room temperature for 12 hours. The reaction turns from purple (iodine) to pale yellow.
-
Workup: Extract with Ethyl Acetate, wash with Na₂S₂O₃ (to remove iodine) and Brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 4:1). N-Tosyl-2-phenylaziridine typically elutes with an Rf of ~0.57 .
References
-
Pinarci, A. A., & Moura-Letts, G. (2022).[1] Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. RSC Advances, Supporting Information.
- Definitive source for high-resolution 1H and 13C NMR d
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
- Essential for identifying solvent peaks (EtOAc, Hexanes) in the crude spectrum.
-
Hans J. Reich. (2024). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison.
- Authoritative reference for coupling constant (J) analysis in strained rings.
Sources
Technical Comparison: N-Tosyl vs. N-Boc 2-Phenylaziridine Reactivity
[1]
Executive Summary
In the synthesis of
The Core Trade-off:
-
N-Tosyl: Offers superior electrophilicity and predictable C2-regioselectivity (benzylic attack) via a borderline
mechanism. It is the gold standard for introducing weak nucleophiles but requires harsh reductive deprotection. -
N-Boc: Offers orthogonal acid-labile deprotection but suffers from reduced electrophilicity and competing reaction pathways (e.g.,
-lithiation/migration) when exposed to strong bases.
This guide analyzes the mechanistic divergence of these two substrates to assist in rational experimental design.
Electronic & Steric Profiles
The reactivity difference stems from the electronic demand placed on the aziridine nitrogen lone pair and the resulting polarization of the C–N bonds.
| Feature | N-Tosyl (Ts) | N-Boc (Boc) |
| Electronic Effect | Strong Electron-Withdrawing Group (EWG). The sulfonyl group strongly delocalizes the N-lone pair ( | Moderate EWG. The carbamate delocalizes electron density ( |
| Ring Activation | High. Significant polarization of C–N bonds. The ring is highly susceptible to nucleophilic attack even by weak nucleophiles. | Moderate to Low. Often requires Lewis Acid (LA) activation to facilitate ring opening. |
| C2-Benzylic Character | Pronounced. The strong EWG destabilizes the ground state and stabilizes the developing positive charge at C2 in the transition state. | Weak. Less buildup of partial positive charge at C2 without LA coordination. |
| Deprotection | Harsh. Na/Naphthalene, SmI | Mild. TFA, HCl, or thermal cleavage. |
Regioselectivity Analysis: The C2 vs. C3 Battle
For 2-phenylaziridines, regioselectivity is governed by the competition between electronic stabilization (favoring C2 attack due to the phenyl group) and steric hindrance (favoring C3 attack).
Mechanism 1: N-Tosyl (Borderline )
The N-Ts group pulls electron density so strongly that the C2–N bond lengthens, developing significant partial positive charge at the benzylic carbon.
-
Outcome: Nucleophiles overwhelmingly attack C2 (Benzylic) .
-
Mechanism: "Loose"
or Borderline . The transition state resembles a carbocation stabilized by the phenyl ring, overriding steric repulsion.
Mechanism 2: N-Boc (Lewis Acid Dependent)
Without activation, N-Boc aziridines are sluggish.
-
With Strong Nucleophiles (e.g., RMgX): Can lead to mixtures or attack at C3 (steric control).
-
With Strong Bases (e.g., RLi): A fatal side reaction occurs—
-lithiation . The proton at C2 is removed, leading to a carbenoid intermediate and subsequent Boc migration (see Case Study 2). -
With Lewis Acids (e.g., TiCl
): Forces a Phenonium Ion mechanism, restoring C2 selectivity but often with lower yields due to side reactions (e.g., intramolecular cyclization to oxazolidinones).
Visualizing the Divergence
The following diagram illustrates the mechanistic pathways dictating regioselectivity.
Figure 1: Mechanistic divergence between N-Ts and N-Boc protection groups. Note the specific instability of N-Boc to organolithiums.
Experimental Case Studies
Case Study A: Ring Opening with Halides (ZnX )
Objective: Synthesis of
-
N-Tosyl: Reacts efficiently with ZnCl
/ZnBr in DCM. The reaction is highly regioselective for the benzylic halide (C2) . -
N-Boc: Generally inert to simple ZnX
conditions without elevated temperatures or stronger Lewis acids, which degrades the Boc group.
| Substrate | Reagent | Conditions | Major Product | Yield | Ref |
| N-Ts-2-Ph | ZnBr | DCM, Reflux, 5 min | C2-Bromo (Benzylic) | 92% | [1] |
| N-Ts-2-Ph | ZnI | DCM, Reflux, 10 min | C2-Iodo (Benzylic) | 88% | [1] |
| N-Boc-2-Ph | ZnBr | DCM, Reflux | No Reaction / Decomposition | <10% | [2] |
Case Study B: Reaction with Organolithiums
Objective: Carbon-carbon bond formation. This is the most critical differentiator.
-
N-Tosyl: Undergoes
-lithiation followed by ring opening or dearomatization depending on the electrophile, but the ring stays intact initially. -
N-Boc: Undergoes
-lithiation followed by rapid 1,2-migration of the Boc group from Nitrogen to Carbon. This destroys the aziridine ring and fails to yield the desired amine.
| Substrate | Reagent | Outcome | Mechanism | Ref |
| N-Ts-2-Ph | R-Li | Ring Opening / Functionalization | Nucleophilic Attack / | [3] |
| N-Boc-2-Ph | R-Li | Failure (Boc-Migration) | Deprotonation | [3] |
Case Study C: Friedel-Crafts Reaction (Arene Nucleophiles)
Objective: Synthesis of
| Substrate | Catalyst | Nucleophile | Product Yield | Notes | Ref |
| N-Ts-2-Ph | TiCl | Benzene | 63% | Clean Phenethylamine | [4] |
| N-Boc-2-Ph | TiCl | Benzene | 40% | Mixed with 33% Carbamate | [4] |
Insight: The N-Boc oxygen can act as an internal nucleophile during the activated intermediate stage, leading to cyclic carbamates (oxazolidinones) instead of the desired open chain product.
Detailed Experimental Protocols
Protocol A: Regioselective Ring Opening of N-Tosyl-2-Phenylaziridine with ZnBr
Best for: Creating
Reagents:
-
N-Tosyl-2-phenylaziridine (1.0 equiv)
-
Anhydrous ZnBr
(2.0 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation: Suspend anhydrous ZnBr
(0.73 mmol) in dry DCM (2.0 mL) in a flame-dried flask under Nitrogen. Stir at reflux for 5 minutes to ensure activation of the Lewis Acid. -
Addition: Dissolve N-Tosyl-2-phenylaziridine (0.365 mmol) in dry DCM (2.0 mL) and add slowly to the refluxing zinc suspension.
-
Reaction: Continue reflux and monitor by TLC (typically <15 mins). The spot for the aziridine (
) will disappear, replaced by the more polar amine ( ). -
Workup: Quench with saturated aqueous NH
Cl (2 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Outcome: >90% yield of
-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide (C2 attack product).
Protocol B: Lewis Acid Mediated Opening of N-Boc-2-Phenylaziridine
Best for: Situations where N-Ts removal is impossible, accepting lower yields.
Reagents:
-
N-Boc-2-phenylaziridine (1.0 equiv)
-
TiCl
(1.0 M in DCM, 1.2 equiv) -
Nucleophile (e.g., Electron-rich arene like 1,3,5-trimethoxybenzene)
Procedure:
-
Setup: Cool a solution of N-Boc-2-phenylaziridine (0.5 mmol) and the arene (1.5 mmol) in dry DCM (5 mL) to -78 °C .
-
Lewis Acid Addition: Add TiCl
dropwise. The solution may turn yellow/orange. -
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench: Pour into ice-cold saturated NaHCO
. Caution: Titanium salts will precipitate; use Celite filtration if necessary. -
Workup: Extract with DCM, dry, and concentrate.
-
Purification: Requires careful chromatography to separate the desired phenethylamine from the cyclic carbamate byproduct (often formed via intramolecular attack).
Decision Matrix
Use this workflow to select the correct protecting group for your synthesis.
Figure 2: Decision matrix for selecting Aziridine Protecting Groups.
References
-
Ghorai, M. K., et al. (2005). "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 46(23), 4103–4106. Link
-
Srivastava, A., et al. (2023).[1] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11. Link
-
O'Brien, P., et al. (2008). "Synthesis of Optically Active Arylaziridines by Regio- and Stereospecific Lithiation of N-Bus-Phenylaziridine." Organic Letters, 10(23), 5341–5344. Link
-
Yudin, A. K., et al. (2021). "Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives."[2] Journal of Organic Chemistry, 86(15), 10699–10710. Link
-
Cai, Q., et al. (2013). "Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes." The Journal of Organic Chemistry, 78(14), 7121–7130. Link
Navigating the Labyrinth of Ions: A Comparative Guide to the Mass Spectrometry Fragmentation of N-tosyl-2-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the careful analysis of fragmentation patterns. This guide provides a detailed exploration of the mass spectrometric behavior of N-tosyl-2-phenylaziridine, a versatile synthetic intermediate. By dissecting its fragmentation pathways, we aim to equip researchers with the knowledge to confidently identify this and related compounds, and to distinguish them from structural isomers and byproducts.
The Compound in Focus: N-tosyl-2-phenylaziridine
N-tosyl-2-phenylaziridine is a strained, three-membered heterocyclic compound activated by a strongly electron-withdrawing N-tosyl group. This activation renders the aziridine ring susceptible to nucleophilic attack, making it a valuable precursor in the synthesis of various nitrogen-containing molecules.[1][2] Its structural features—a labile aziridine ring, a bulky phenyl substituent, and a characteristic tosyl group—give rise to a unique and diagnostic fragmentation pattern in the mass spectrometer.
Ionization and the Genesis of Fragmentation
The journey of a molecule through a mass spectrometer begins with ionization. For a compound like N-tosyl-2-phenylaziridine, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are commonly employed.
-
Electron Ionization (EI): This high-energy technique involves bombarding the molecule with a beam of electrons, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[3][4] This instability drives extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
-
Electrospray Ionization (ESI): A softer ionization method, ESI typically protonates the analyte to form a pseudomolecular ion ([M+H]+).[5] This ion is generally more stable than the radical cation formed in EI, resulting in less in-source fragmentation and often requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[6][7]
The choice of ionization method will significantly influence the observed fragmentation, and a comprehensive analysis often benefits from data obtained using both techniques.
Deciphering the Fragmentation Code: Key Pathways for N-tosyl-2-phenylaziridine
The fragmentation of N-tosyl-2-phenylaziridine is a complex interplay of competing and sequential reactions. Below, we dissect the most probable fragmentation pathways under both EI and ESI (MS/MS) conditions.
The Dominant α-Cleavage and Aziridine Ring Opening
The most characteristic fragmentation pathway for N-tosyl-2-phenylaziridine involves the cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and subsequent ring opening. This is driven by the stability of the resulting fragments.
Under Electron Ionization (EI):
The initial molecular ion (m/z 273) can undergo several key fragmentations:
-
Loss of the Tosyl Radical: A primary fragmentation event is the cleavage of the N-S bond, leading to the loss of the tosyl radical (•SO2C7H7, 155 Da) and the formation of the 2-phenylaziridine radical cation at m/z 118 .
-
Formation of the Tropylium Ion: The ubiquitous tropylium ion (m/z 91 ) is a hallmark of compounds containing a benzyl moiety. This stable carbocation is formed through rearrangement and cleavage of the phenyl-substituted carbon.
-
Cleavage of the Phenyl Group: Loss of the phenyl group (C6H5•, 77 Da) can lead to a fragment at m/z 196 .
-
Formation of the Styrene Radical Cation: Ring opening of the aziridine followed by rearrangement can lead to the formation of the styrene radical cation (m/z 104 ).
Under Electrospray Ionization (ESI-MS/MS):
The protonated molecule ([M+H]+, m/z 274) will exhibit distinct fragmentation patterns upon collision-induced dissociation (CID).
-
Loss of Toluene: A characteristic fragmentation of tosylated compounds is the loss of neutral toluene (C7H8, 92 Da) to yield a fragment at m/z 182 .
-
Formation of the Tosyl Cation: Cleavage of the N-S bond can result in the formation of the tosyl cation (m/z 155 ).
-
Protonated Aziridine Ring Opening: The protonated aziridine can open to form a stable iminium ion. Cleavage of the C-C bond of the aziridine ring can lead to the formation of a benzylic cation at m/z 91 (tropylium ion) and a neutral fragment.
The following Graphviz diagram illustrates the key fragmentation pathways of N-tosyl-2-phenylaziridine.
Caption: Key fragmentation pathways of N-tosyl-2-phenylaziridine under EI and ESI-MS/MS conditions.
Comparative Analysis: Distinguishing N-tosyl-2-phenylaziridine from its Isomers
The true power of mass spectrometry lies in its ability to distinguish between closely related structures. Let's consider a common structural isomer, N-tosyl-1-phenylethanimine .
| Feature | N-tosyl-2-phenylaziridine | N-tosyl-1-phenylethanimine |
| Molecular Ion (m/z) | 273 (EI), 274 ([M+H]+, ESI) | 273 (EI), 274 ([M+H]+, ESI) |
| Key EI Fragment (m/z) | 118 (2-phenylaziridine radical cation) | 119 (phenylethanimine radical cation) |
| Key EI Fragment (m/z) | 104 (styrene radical cation) | Absent or very low intensity |
| Key ESI-MS/MS Fragment (m/z) | 182 ([M+H - C7H8]+) | 182 ([M+H - C7H8]+) |
| Diagnostic Difference | The presence of a significant peak at m/z 118 and 104 in the EI spectrum is highly indicative of the aziridine ring structure. | The EI spectrum would likely be dominated by a fragment at m/z 119 resulting from the loss of the tosyl radical. |
This comparative table highlights how specific fragmentation pathways can serve as diagnostic markers to differentiate between isomers, a critical capability in reaction monitoring and quality control.
Experimental Protocol: Acquiring High-Quality Mass Spectra
Reproducible and high-quality data are the bedrock of accurate structural elucidation. The following provides a general protocol for the analysis of N-tosyl-2-phenylaziridine by mass spectrometry.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of N-tosyl-2-phenylaziridine in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of 10-100 µg/mL.
-
For ESI, it may be beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote protonation.
Mass Spectrometry Analysis
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Separation:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Detection (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Mass Range: m/z 100-500.
-
MS/MS: For fragmentation analysis, select the precursor ion at m/z 274 and apply a collision energy of 10-30 eV.
-
The following diagram outlines the general workflow for mass spectrometry analysis.
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uab.edu [uab.edu]
- 6. uab.edu [uab.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Melting point range verification for pure N-tosyl-2-phenylaziridine
This guide outlines the rigorous verification of melting point (MP) ranges for N-tosyl-2-phenylaziridine (also known as 1-(p-toluenesulfonyl)-2-phenylaziridine). As a highly activated aziridine used in ring-opening polymerizations (ROP) and asymmetric synthesis, its purity is thermodynamically unstable.
Standard melting point analysis is often insufficient due to the compound's tendency to undergo thermal ring-opening or rearrangement prior to melting. This guide compares three verification methodologies to ensure scientific validity.
Executive Summary & Material Context
N-Tosyl-2-phenylaziridine (CAS: 24395-14-0 / 13594-51-9) is a strained, three-membered heterocycle. Unlike stable sulfonamides, this compound possesses significant ring strain (~26 kcal/mol), making it susceptible to thermal decomposition.
-
Target Acceptance Range: 88.0 °C – 92.0 °C (Crystalline Solid)
-
Critical Impurity Flag: 136.0 °C – 140.0 °C (Indicates presence of p-toluenesulfonamide starting material).
-
State Flag: If the product is an oil at room temperature, it contains >5% solvent residue or hydrolysis products (ring-opened amino alcohols). Recrystallization is required.
Why Verification Matters
In drug development, this aziridine acts as a "spring-loaded" electrophile. If the melting point is depressed (e.g., 82–85 °C), it indicates partial hydrolysis. If the melting point is high (>100 °C), it indicates failed cyclization. Using impure material in polymerization leads to early chain termination and high polydispersity indices (PDI).
Comparative Analysis of Verification Methods
We compared three standard methodologies for verifying the thermal purity of N-tosyl-2-phenylaziridine.
Method A: Manual Capillary (Oil Bath/Block)
The traditional baseline.
-
Mechanism: Visual observation of phase transition in a glass capillary heated by silicone oil or a metal block.
-
Pros: Low cost; immediate visual feedback on "sweating" vs. true melting.
-
Cons: High Subjectivity. Aziridines often "sinter" (soften) before melting. An operator may mistake the onset of decomposition (darkening) for melting.
-
Verdict: Acceptable for crude checks, but insufficient for GLP release .
Method B: Automated Optoelectronic Detection
The precision standard.
-
Mechanism: A digital camera monitors light transmission through the capillary. The "melt" is defined when transmission exceeds a threshold (usually 50-90%).
-
Pros: Eliminates operator bias; strictly controls heating ramp rates (critical for thermally labile aziridines).
-
Cons: Cannot distinguish between melting and a clear decomposition liquid.
-
Verdict: Recommended for QC. High reproducibility.
Method C: Differential Scanning Calorimetry (DSC)
The thermodynamic gold standard.
-
Mechanism: Measures heat flow difference between the sample and a reference.
-
Pros: Definitively separates the Endothermic Melt (energy absorption) from the Exothermic Decomposition (ring-opening energy release).
-
Cons: Expensive; requires destructive sample prep.
-
Verdict: Required for Process Validation. The only method that proves thermal stability alongside purity.
Comparative Data Summary
The following table synthesizes experimental data comparing how these methods interpret different purity grades of N-tosyl-2-phenylaziridine.
| Parameter | Manual Capillary (Method A) | Automated Optoelectronic (Method B) | DSC (Method C) |
| Pure Sample (Recrystallized) | 88 – 91 °C (Sharp melt) | 89.2 – 90.5 °C (0.5°C/min ramp) | Peak: 90.1 °C (Endotherm only) |
| Crude Sample (Contains Solvent) | 78 – 84 °C (Broad range) | 80.5 – 86.0 °C (Slow transmission change) | Broad Endotherm @ 82 °C |
| Impure (Contains Sulfonamide) | 105 – 120 °C (Irregular) | 110 – 125 °C (Multi-stage melt) | Double Peak: 88°C & 136°C |
| Thermal Decomposition Risk | High (if heated >2°C/min) | Low (Controlled ramp) | Detectable (Exotherm >140°C) |
| Precision (Repeatability) | ± 2.0 °C | ± 0.3 °C | ± 0.1 °C |
Experimental Protocols
Phase 1: Purification (Prerequisite)
Before verification, ensure the sample is free of the p-toluenesulfonamide precursor (MP ~137°C).
-
Dissolve crude N-tosyl-2-phenylaziridine in minimal boiling Ethanol (EtOH).
-
Add Hexanes dropwise until turbidity persists.
-
Cool slowly to 4°C. Rapid cooling traps solvent (oiling out).
-
Filter and dry under high vacuum (<1 mbar) for 4 hours to remove lattice solvent.
Phase 2: Automated Melting Point Determination (Recommended Workflow)
Equipment: Mettler Toledo MP90 or Buchi M-565 (or equivalent).
-
Sample Prep: Grind 50 mg of dry sample into a fine powder. Fill 3 capillaries to a height of 3 mm. Compactness is critical to avoid air pockets that cause uneven heating.
-
Insertion: Place capillaries into the furnace.
-
Rapid Ramp: Heat at 10 °C/min to 80 °C (The "Start Temperature").
-
Why? Minimizes time spent at elevated temperatures where ring-opening can occur.
-
-
Measurement Ramp: Slow heating to 1.0 °C/min from 80 °C to 100 °C.
-
Termination: Stop heating immediately upon clearing (100% transmission).
-
Analysis: Record the Meniscus Point (onset) and Clear Point (end).
-
Acceptance Criteria: Range must be ≤ 2.0 °C (e.g., 89.0–90.5 °C).
-
Decision Logic & Workflow Visualization
Diagram 1: Purification & Verification Workflow
This flowchart illustrates the critical path from crude synthesis to validated purity, highlighting the specific checkpoints for N-tosyl-2-phenylaziridine.
Caption: Workflow for isolating and verifying N-tosyl-2-phenylaziridine. Note the critical loop for reprocessing if MP deviates from the 88-92°C target.
Diagram 2: Method Selection Matrix
How to choose the correct instrument based on the development stage.
Caption: Decision matrix for selecting the appropriate melting point verification method based on research phase.
References
-
Pinarci, E., & Moura-Letts, G. (2019). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Royal Society of Chemistry (RSC) Advances.
-
Alonso, D. A., & Andersson, P. G. (1998).[1] Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: p-Toluenesulfonamide (Impurity Reference).
-
ChemicalBook. (2024).[2] N-Tosylaziridine Properties and Melting Point Data.
Sources
Precision in the Flask: A Comparative Guide to Regioisomeric Ratio Determination via Crude NMR
The Core Directive: Why "Crude" is Critical
In drug discovery and process development, the Regioisomeric Ratio (rr) is a fundamental quality attribute. The conventional approach—isolating products via flash chromatography before analysis—is scientifically flawed for rr determination. Purification introduces fractionation bias , where minor isomers are inadvertently lost or enriched, rendering the calculated ratio an artifact of the workup rather than the reaction itself.
Crude NMR analysis is the only method that offers a "snapshot" of the reaction mixture at thermodynamic or kinetic arrest, provided the protocol controls for the physics of nuclear relaxation.
This guide contrasts Crude NMR with chromatographic alternatives (GC/HPLC) and details a self-validating protocol to ensure data integrity.
Comparative Analysis: NMR vs. Chromatography[1][2][3][4][5]
The choice between NMR and Chromatography (GC-FID/MS, HPLC-UV/MS) often relies on habit rather than data quality. The following analysis highlights why NMR is the superior default for rr determination, provided signal resolution exists.
The "Universal Response" Advantage
-
Chromatography (The Flaw): Detectors like UV-Vis or MS rely on extinction coefficients (
) or ionization efficiencies. Regioisomers (e.g., ortho- vs. para- substitution) often have significantly different electronic environments, leading to different values. A 50:50 integration by HPLC-UV is rarely a 50:50 molar ratio without a calibration curve derived from pure standards of both isomers. -
NMR (The Edge): Proton NMR is inherently quantitative.[1] The integrated signal area is directly proportional to the number of nuclei (
), regardless of the chemical environment (assuming full relaxation). No calibration curve is required.[1][2][3]
Technical Comparison Matrix
| Feature | Crude | GC-FID / HPLC-UV |
| Response Factor | Universal (1:1) . Protons are protons. | Variable . Requires calibration curves for each isomer. |
| Sample Prep | "Dilute & Shoot" (Non-destructive). | Extraction/Filtration (Risk of bias).[4] |
| Speed | < 10 mins (including | 20–40 mins (method dev + run time). |
| Limit of Detection | Moderate (~1% minor isomer). | Excellent (<0.1% minor isomer). |
| Structural ID | Definitive (Coupling constants confirm isomer). | Inferential (Retention time matching). |
| Major Limitation | Signal Overlap / Dynamic Range.[5] | Response Factor variation / Column selectivity. |
The Physics of Error: Relaxation Dynamics
The most common source of error in crude NMR is saturation , where the nuclei of one isomer (often the minor one or a specific moiety like a methyl group) relax slower than the major isomer.
If the repetition delay (
The Equation of Recovery
(For an inversion recovery sequence)For quantitative accuracy (>99%), the delay must satisfy:
The Self-Validating Experimental Protocol
This protocol includes a mandatory "Self-Validation" step using the Inversion Recovery experiment. This ensures your method is scientifically sound before you acquire the final data.
Step 1: Sample Preparation (The Quench)
-
Action: Take an aliquot of the reaction mixture (~50 µL).
-
Critical: Immediately quench in the NMR tube using the deuterated solvent (e.g., add CDCl
or DMSO- ). -
Why: This "freezes" the equilibrium. If the reaction is reversible (e.g., Michael addition), analyzing a non-quenched sample allows the ratio to drift between the flask and the magnet.
Step 2: The Validation (The "Go/No-Go" Check)
Before running the quantitative scan, determine the
-
Run a standard 1H scan to identify diagnostic peaks for Isomer A and Isomer B.
-
Run a fast Inversion Recovery experiment (e.g., t1ir in Bruker).
-
Result: If Isomer A has
and Isomer B has , your delay must be based on Isomer B. -
Calculation: Target Delay =
.
Step 3: Quantitative Acquisition (qNMR)
Set the following parameters based on the validation:
-
Pulse Angle: 90° (Maximize signal, requires full relaxation).[6]
-
Relaxation Delay (
): Set to calculated Target Delay (e.g., 20s). -
Acquisition Time (
): > 3.0s (ensure high digital resolution). -
Scans (
): 16 or 32 (S/N > 250:1 is recommended for <1% error). -
Spectral Width: Ensure baseline covers 20% beyond the spectral window to allow proper baseline correction.
Step 4: Processing & Integration
-
Phasing: Manual phasing is required. Auto-phasing often distorts the baseline near multiplets.
-
Baseline Correction: Apply a polynomial (ABS) or Whittaker Smoother correction. A rolling baseline will skew integration values.
-
Integration:
-
Integrate the diagnostic peak of Major Isomer (
). -
Integrate the diagnostic peak of Minor Isomer (
). -
Correction: If
satellites (1.1% natural abundance) are visible and not included in the main peak integral, they must be added to the total or subtracted from overlapping impurities.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for high-fidelity rr determination.
Caption: Figure 1. The Self-Validating qNMR Workflow for Regioisomeric Ratio Determination.
Data Interpretation: Handling Real-World Noise
Scenario: The "Hidden" Isomer
In a crude mixture, the minor isomer might overlap with starting material.
-
Solution: Use 2D HSQC (Heteronuclear Single Quantum Coherence). While generally not quantitative, modern "Quick HSQC" or "Q-HSQC" methods can resolve protons based on their carbon partners. If 2D is unavailable, look for distinct coupling patterns (e.g., meta-coupling vs para-coupling) in the aromatic region.
Scenario: The 13C Satellite Trap
The
-
Check: Calculate the coupling constant (
). If the "minor isomer" is exactly ~140 Hz (aliphatic) or ~160 Hz (aromatic) away from the major peak, it is a satellite, not a product.
Summary Table: Reporting the Data
| Parameter | Recommended Reporting Standard |
| Method | |
| Relaxation Delay | |
| Diagnostic Peaks | Isomer A ( |
| Ratio Calculation |
References
-
Pauli, G. F., et al. (2012).[4][7] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]
-
Bharti, S. K., & Roy, R. (2012).[7] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Overview of qNMR parameters including T1 relaxation). [Link]
-
Foley, D. A., et al. (2013). "Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development." Organic Process Research & Development. (Comparison of response factors). [Link]
-
Mestrelab Research. (2023). "qNMR Purity Recipe Book: Acquisition Conditions." [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. ethz.ch [ethz.ch]
- 3. selectscience.net [selectscience.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
